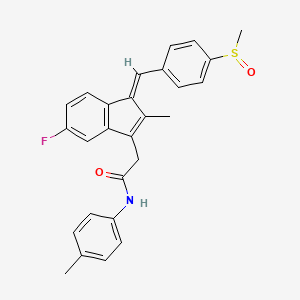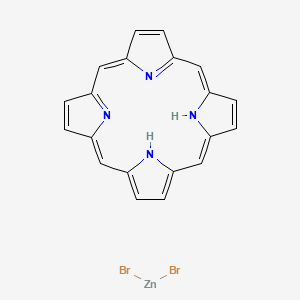
C27H24Fno2S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé de formule moléculaire C27H24FNO2S est une molécule organique complexe. Ce composé est connu pour ses propriétés chimiques uniques et a fait l'objet de nombreuses recherches dans divers domaines scientifiques. Il est souvent utilisé dans la synthèse de produits pharmaceutiques et autres produits chimiques en raison de sa réactivité et de sa stabilité polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de C27H24FNO2S implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. Une voie de synthèse courante implique la réaction d'un composé aromatique fluoré avec un hétérocycle azoté, suivie de l'introduction d'un groupe contenant du soufre. Les conditions réactionnelles exigent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour garantir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de This compound est mise à l'échelle à l'aide de grands réacteurs et de procédés à flux continu. L'utilisation de systèmes automatisés et de techniques de surveillance avancées garantit une qualité et une efficacité constantes. Les méthodes industrielles visent également à optimiser les conditions réactionnelles afin de minimiser les déchets et de réduire les coûts de production.
Analyse Des Réactions Chimiques
Types de réactions
C27H24FNO2S: subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés d'amines.
Substitution : Le cycle aromatique du composé peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes, les halogénoalcanes et les nucléophiles sont utilisés dans diverses conditions, y compris des environnements acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés d'amines et les composés aromatiques substitués. Ces produits sont souvent utilisés comme intermédiaires dans d'autres synthèses chimiques ou comme produits finaux dans les produits pharmaceutiques.
Applications de la recherche scientifique
This compound: a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de This compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et de la structure du composé.
Applications De Recherche Scientifique
C27H24FNO2S: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C27H24FNO2S involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
C27H24FNO2S: peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Les composés ayant des structures similaires comprennent d'autres composés aromatiques fluorés et des hétérocycles contenant de l'azote.
Caractère unique : La présence de l'atome de fluor et l'arrangement spécifique des groupes fonctionnels dans lui confèrent des propriétés chimiques uniques, telles qu'une stabilité et une réactivité accrues.
Propriétés
Formule moléculaire |
C27H24FNO2S |
|---|---|
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H24FNO2S/c1-17-4-9-21(10-5-17)29-27(30)16-25-18(2)24(23-13-8-20(28)15-26(23)25)14-19-6-11-22(12-7-19)32(3)31/h4-15H,16H2,1-3H3,(H,29,30)/b24-14+ |
Clé InChI |
VVIANGXMUNAWNB-ZVHZXABRSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CC2=C(/C(=C\C3=CC=C(C=C3)S(=O)C)/C4=C2C=C(C=C4)F)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CC2=C(C(=CC3=CC=C(C=C3)S(=O)C)C4=C2C=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)




![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)

![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
![(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one](/img/structure/B12620636.png)
![2-Propenoic acid, 3-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-, ethyl ester](/img/structure/B12620644.png)
